molecular formula C22H20FN3 B12179365 N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine

Cat. No.: B12179365
M. Wt: 345.4 g/mol
InChI Key: WNAUFUOFLFCSLH-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is a complex organic compound that features a combination of indole, pyridine, and fluorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 2-methyl-1H-indole-3-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to reductive amination with 4-methyl-2-aminopyridine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
  • N-[(2-methyl-1H-indol-3-yl)-(4-methylsulfanylphenyl)methyl]pyridin-2-amine

Uniqueness

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C22H20FN3

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine

InChI

InChI=1S/C22H20FN3/c1-14-11-12-24-20(13-14)26-22(16-7-9-17(23)10-8-16)21-15(2)25-19-6-4-3-5-18(19)21/h3-13,22,25H,1-2H3,(H,24,26)

InChI Key

WNAUFUOFLFCSLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)F)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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